[2-(2-Phenylethoxy)phenyl]boronic acid
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Overview
Description
[2-(2-Phenylethoxy)phenyl]boronic acid is an organic compound with the molecular formula C14H15BO3 and a molecular weight of 242.08 g/mol . This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethoxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with 2-(2-phenylethoxy)phenyl halides under basic conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester intermediate, which is then hydrolyzed to yield the desired boronic acid . The reaction conditions generally include:
Reagents: Phenylmagnesium bromide, trimethyl borate, and water.
Solvents: Diethyl ether or ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Phenylethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and organic solvents (e.g., toluene).
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
[2-(2-Phenylethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Bromophenylboronic acid: Contains a bromine substituent on the phenyl ring.
2-Methylphenylboronic acid: Contains a methyl group on the phenyl ring.
Uniqueness
[2-(2-Phenylethoxy)phenyl]boronic acid is unique due to the presence of the 2-(2-phenylethoxy) substituent, which imparts distinct chemical and physical properties. This structural feature enhances its versatility and applicability in various scientific and industrial fields .
Properties
IUPAC Name |
[2-(2-phenylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9,16-17H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRJFXNRCHYTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261427 |
Source
|
Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313761-41-9 |
Source
|
Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313761-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-(2-phenylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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